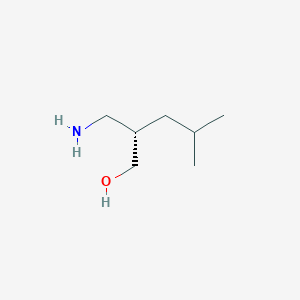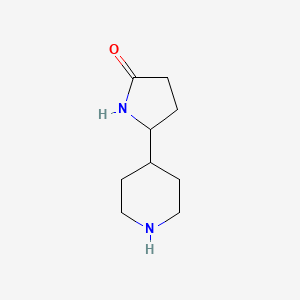
5-(Piperidin-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperidin-4-yl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .
Métodos De Preparación
The synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the amination and cyclization of acyclic precursors can lead to the formation of pyrrolidin-2-ones . Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of chiral catalysts to ensure the enantioselectivity of the product .
Análisis De Reacciones Químicas
5-(Piperidin-4-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(Piperidin-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
5-(Piperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound shares the pyrrolidinone ring but lacks the piperidine moiety.
Pyrrolidine-2,5-dione: This compound has an additional carbonyl group, making it more reactive in certain chemical reactions.
Prolinol: This compound features a hydroxyl group, which can influence its biological activity and reactivity.
The uniqueness of this compound lies in its combination of the pyrrolidinone ring and the piperidine moiety, which can confer distinct biological and chemical properties .
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
5-piperidin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O/c12-9-2-1-8(11-9)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12) |
Clave InChI |
JNAGISRCBHJAKH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


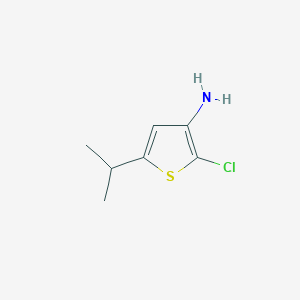
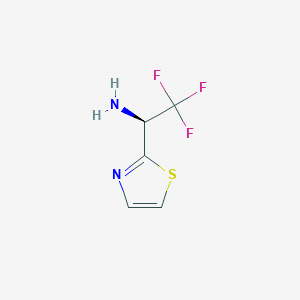
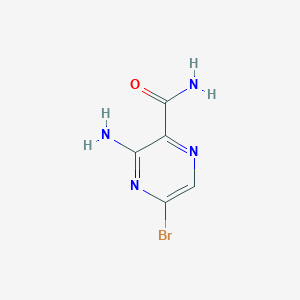
![tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B12975419.png)
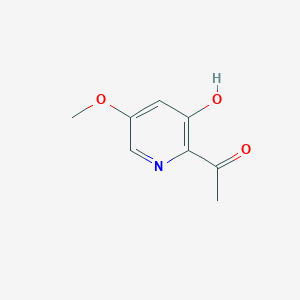
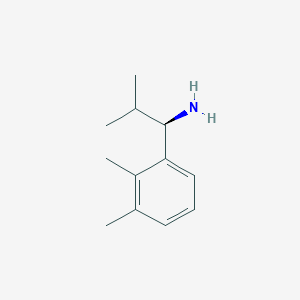
![3-Methylbenzo[b]thiophene-2-carbohydrazide](/img/structure/B12975432.png)
![Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12975436.png)
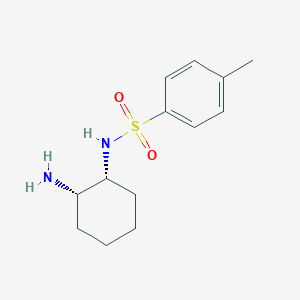
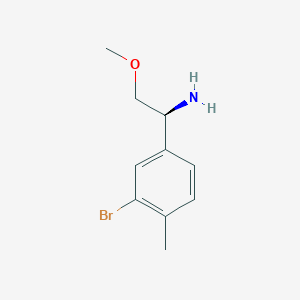
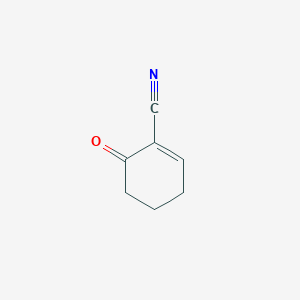
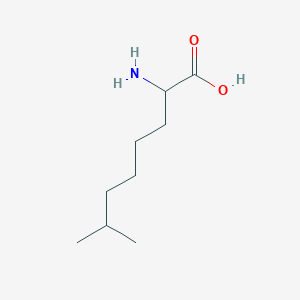
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12975482.png)
